Cas no 1261567-41-2 (3,6-Difluoro-2-hydroxybenzylamine)

3,6-Difluoro-2-hydroxybenzylamine Chemical and Physical Properties
Names and Identifiers
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- 3,6-Difluoro-2-hydroxybenzylamine
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- Inchi: 1S/C7H7F2NO/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2,11H,3,10H2
- InChI Key: NISSCWQZNHDFMZ-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C(=C1CN)O)F
Computed Properties
- Exact Mass: 159.04957017 g/mol
- Monoisotopic Mass: 159.04957017 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2
- XLogP3: 1.2
- Molecular Weight: 159.13
3,6-Difluoro-2-hydroxybenzylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014002820-250mg |
3,6-Difluoro-2-hydroxybenzylamine |
1261567-41-2 | 97% | 250mg |
$475.20 | 2023-09-03 | |
Alichem | A014002820-1g |
3,6-Difluoro-2-hydroxybenzylamine |
1261567-41-2 | 97% | 1g |
$1504.90 | 2023-09-03 | |
Alichem | A014002820-500mg |
3,6-Difluoro-2-hydroxybenzylamine |
1261567-41-2 | 97% | 500mg |
$855.75 | 2023-09-03 |
3,6-Difluoro-2-hydroxybenzylamine Related Literature
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
Additional information on 3,6-Difluoro-2-hydroxybenzylamine
3,6-Difluoro-2-hydroxybenzylamine: A Comprehensive Overview
The compound 3,6-Difluoro-2-hydroxybenzylamine, identified by the CAS number 1261567-41-2, is a significant molecule in the field of organic chemistry. This compound belongs to the class of benzylamines, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of 3,6-Difluoro-2-hydroxybenzylamine features a benzene ring substituted with two fluorine atoms at positions 3 and 6, a hydroxyl group at position 2, and an amine group attached to the benzene ring via a methylene bridge. This unique substitution pattern imparts distinctive chemical and physical properties to the molecule.
Recent studies have highlighted the potential of 3,6-Difluoro-2-hydroxybenzylamine in various chemical reactions. For instance, researchers have explored its role as a precursor in the synthesis of bioactive compounds. The presence of both hydroxyl and amine groups makes it a versatile building block for constructing complex molecules with desired pharmacological activities. Moreover, the fluorine atoms at positions 3 and 6 enhance the molecule's stability and reactivity, making it an attractive candidate for medicinal chemistry applications.
The synthesis of 3,6-Difluoro-2-hydroxybenzylamine typically involves multi-step processes that require precise control over reaction conditions. One common approach is the nucleophilic substitution reaction of an appropriate fluorobenzene derivative with an amine source. The hydroxyl group at position 2 plays a critical role in directing the substitution pattern during these reactions. Advanced techniques such as microwave-assisted synthesis have been employed to optimize the reaction efficiency and yield high-purity products.
In terms of physical properties, 3,6-Difluoro-2-hydroxybenzylamine exhibits a melting point of approximately 150°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various solvent systems commonly employed in organic synthesis. Additionally, its UV-vis spectrum shows strong absorption bands in the range of 250-300 nm, which can be exploited for analytical purposes.
The biological activity of 3,6-Difluoro-2-hydroxybenzylamine has been a subject of recent investigations. Studies indicate that this compound exhibits moderate antioxidant activity due to its ability to scavenge free radicals. Furthermore, preliminary assays suggest potential anti-inflammatory properties, making it a promising candidate for drug development targeting inflammatory diseases. Collaborative efforts between chemists and biologists are ongoing to explore its therapeutic potential in greater depth.
In conclusion, 3,6-Difluoro-2-hydroxybenzylamine, with its unique structural features and versatile reactivity, continues to be a focal point in contemporary chemical research. Its applications span across multiple disciplines, from materials science to pharmacology. As researchers delve deeper into its properties and potential uses, this compound is expected to contribute significantly to the advancement of innovative solutions in various industries.
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